![molecular formula C21H26ClN3O2S B2818780 N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride CAS No. 1216928-81-2](/img/structure/B2818780.png)
N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a complex structure that includes a dimethylaminoethyl group, an ethoxybenzo[d]thiazolyl moiety, and a phenylacetamide core, making it a candidate for various biochemical interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: The initial step often involves the cyclization of 2-aminothiophenol with ethyl 4-bromoacetate under basic conditions to form the 4-ethoxybenzo[d]thiazole core.
Attachment of the Dimethylaminoethyl Group: The next step includes the alkylation of the benzo[d]thiazole derivative with 2-chloro-N,N-dimethylethylamine in the presence of a base such as potassium carbonate.
Formation of the Phenylacetamide Core: The final step involves the acylation of the intermediate with phenylacetyl chloride in the presence of a base like triethylamine to yield the target compound.
Hydrochloride Salt Formation: The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzo[d]thiazole ring, potentially leading to the formation of dihydrobenzo[d]thiazole derivatives.
Substitution: The phenylacetamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydrobenzo[d]thiazole derivatives.
Substitution: Halogenated phenylacetamide derivatives.
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the following features:
- Molecular Formula : C20H26ClN3O2S
- Molecular Weight : 409.95 g/mol
- IUPAC Name : N-[2-(dimethylamino)ethyl]-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide; hydrochloride
Pharmacological Applications
-
Anticancer Activity :
- Preliminary studies suggest that compounds similar to N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride exhibit promising anticancer properties. Research indicates that these compounds may inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives with similar structures have been shown to target specific signaling pathways involved in cancer proliferation .
- Neurological Disorders :
- Antimicrobial Properties :
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the efficacy of thiazole-based compounds against various cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .
Case Study 2: Neuropharmacology
In a controlled experiment involving animal models, researchers tested the neuroprotective effects of related compounds on induced stress models. The findings revealed significant reductions in anxiety-like behaviors and improvements in cognitive function, suggesting potential applications in treating mood disorders .
Mécanisme D'action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride likely involves interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The dimethylaminoethyl group may facilitate binding to receptor sites, while the benzo[d]thiazole and phenylacetamide moieties contribute to the overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride
- N-(2-(dimethylamino)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride
Uniqueness
N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride is unique due to the presence of the ethoxy group on the benzo[d]thiazole ring, which may influence its pharmacokinetic properties and receptor binding affinity compared to its analogs with different substituents.
Activité Biologique
N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the compound's biological activity, synthesis, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Dimethylaminoethyl group
- Ethoxy-substituted benzo[d]thiazole moiety
- Phenylacetamide unit
These structural elements contribute to its solubility and interaction with biological targets, making it a candidate for various therapeutic applications.
Property | Details |
---|---|
Molecular Formula | C21H25ClN3O2S |
Molecular Weight | 437.96 g/mol |
CAS Number | 1216581-31-5 |
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer activity. The compound has been identified as a potential inhibitor in the ubiquitin-proteasome pathway, which is crucial for protein degradation and regulation within cells. Dysregulation of this pathway is often implicated in cancer progression, making it an attractive target for therapeutic intervention.
Neuropharmacological Effects
The dimethylamino group in the compound enhances its ability to cross the blood-brain barrier, suggesting potential applications in neuropharmacology. Compounds with similar structures have shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Case Studies and Research Findings
- In Vitro Studies :
- Anticancer Activity :
-
Mechanistic Insights :
- Research has shown that thiazole derivatives can act as inhibitors of histone deacetylases (HDACs), enzymes involved in epigenetic regulation. The inhibition of HDACs has been linked to anticancer effects, providing a mechanistic basis for further investigation into this compound's potential as an HDAC inhibitor .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions:
- Alkylation : The thiazole ring undergoes alkylation with 2-(dimethylamino)ethyl chloride.
- Formation of Acetamide : Subsequent reactions lead to the formation of the acetamide functional group.
These synthetic pathways allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S.ClH/c1-4-26-17-11-8-12-18-20(17)22-21(27-18)24(14-13-23(2)3)19(25)15-16-9-6-5-7-10-16;/h5-12H,4,13-15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFXQPLMURAIGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.